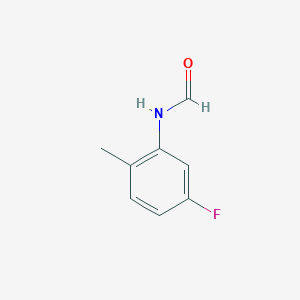
Glycyl-glycyl-cysteine
Vue d'ensemble
Description
Gly-Gly-Cys is an oligopeptide.
Applications De Recherche Scientifique
Enzymatic Specificity and Structure
- Glycyl endopeptidase : A cysteine endopeptidase notable for its unique specificity for cleaving C-terminal to glycyl residues, and its resistance to inhibition by cystatin family inhibitors. Its crystal structure differs from papain due to specific substitutions at its substrate binding site, offering insights into its unique enzyme specificity (O'Hara et al., 1995).
Bioorganic Chemistry
- Cytochrome C Synthesis : Glycyl-glycyl-cysteine reacts with protoporphyrinogen to form a protoporphyrin-tetrapeptide, which has led to the synthesis of a new hemopeptide through the insertion of iron (Sano et al., 1964).
- Bioorganic Radical Stability : The stability of glycyl-type radicals, crucial in enzymatic catalysis, can be experimentally probed via mass spectrometry. This method aids in understanding the role and stability of bioorganic radicals (Tan et al., 2014).
Nutritional and Clinical Benefits
- Cysteine-enriched Protein Supplements : Cysteine, as part of this compound, plays a rolein metabolic pathways involving methionine, taurine, and glutathione (GSH), and may enhance antioxidant status in various diseases. Dietary cysteine supplements show promise in improving health outcomes, particularly in stressed and inflammatory states (McPherson & Hardy, 2011).
Peptide Bond Chemistry
- Peptide Synthesis : Studies have explored the efficiency of glycyl endopeptidase catalyzed solid-to-solid synthesis for various model peptides. The reaction conditions, including substrate ratios and inclusion of solid cysteine, significantly affect the rate and conversion outcomes (Chaiwut et al., 2007).
Biochemical Analysis
- Determination in Biological Fluids : Advanced techniqueshave been developed for the quantification of bioactive low-molecular-mass thiols, including this compound, in human plasma, urine, and saliva. These methods are crucial for understanding the physiological roles and health implications of these compounds (Zhang et al., 2014).
Agricultural Applications
- Impact on Crop Development : The application of amino acids, including this compound, has shown to influence nitrogen metabolism and productivity in crops like soybeans. This research suggests potential agricultural benefits of amino acid applications (Teixeira et al., 2018).
Coordination Chemistry
- Interactions with Peptides : Studies on molybdocene dichloride's interaction with cysteine-containing peptides, including this compound, provide insights into coordination chemistry. These interactions are crucial for understanding the molecular mechanisms of metal-peptide complexes (Erxleben, 2005).
Metabolic Pathway Analysis
- Role in Amino Acid Metabolism : Research on the protozoan parasite Entamoeba histolytica reveals how l-cysteine deprivation, including this compound, affects core metabolic pathways like glycolysis and amino acid metabolism. This highlights the essentiality of this amino acid in biological processes (Husain et al., 2010).
Mécanisme D'action
Target of Action
Glycyl-glycyl-cysteine (Gly-gly-cys) primarily targets the Glycyl Radical Enzymes (GREs) . GREs are a group of enzymes that belong to the radical S-adenosylmethionine (SAM) superfamily and utilize a [4Fe-4S] cluster and SAM to catalyze H-atom abstraction from their substrate proteins . They play a pivotal role in the metabolism of strict and facultative anaerobes .
Mode of Action
The mode of action of Gly-gly-cys involves the interaction with its primary targets, the GREs. The activation of GREs is carried out by a GRE-activating enzyme, which introduces a glycyl radical into the Gly radical domain of the GRE .
Biochemical Pathways
Gly-gly-cys affects the biochemical pathways involving GREs. GREs catalyze crucial reactions in strict and facultative anaerobes . They are part of the human gut microbiota and govern key metabolic pathways in their hosts . For example, the deamination of choline catalyzed by the GRE choline trimethylamine-lyase (CutC) has emerged as an important route for the production of trimethylamine, a microbial metabolite associated with both human disease and biological methane production .
Pharmacokinetics
It’s known that the compound can be conjugated on the cysteine residue of certain antibodies via a glycyl-glycyl-phenylalanyl-glycyl (ggfg) peptide linker, which is selectively cleaved by lysosomal enzymes such as cathepsin b and cathepsin l . This suggests that Gly-gly-cys may have unique ADME properties that impact its bioavailability.
Result of Action
The molecular and cellular effects of Gly-gly-cys action involve the production of a glycyl radical. This radical is introduced into the Gly radical domain of the GRE, leading to the activation of the enzyme . This activation enables the GRE to catalyze its specific reactions, leading to various downstream effects such as the production of trimethylamine from choline .
Action Environment
The action of Gly-gly-cys is influenced by various environmental factors. For instance, immune cell stimulation via various environmental factors results in their activation and metabolic reprogramming to aerobic glycolysis . Different immune cells exhibit cell-type-specific metabolic patterns when performing their biological functions . Furthermore, the extreme oxygen sensitivity of GREs argues strongly in favor of these enzymes having evolved before the appearance of molecular oxygen .
Safety and Hazards
Orientations Futures
The glycyl radical enzyme family, which includes glycyl-glycyl-cysteine, has been extensively studied recently, leading to the discovery of several new members of the enzyme family . Future research may focus on understanding the activation and catalysis of these enzymes, which could lead to the development of treatments for diseases associated with the intracellular role of these enzymes .
Propriétés
IUPAC Name |
(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4S/c8-1-5(11)9-2-6(12)10-4(3-15)7(13)14/h4,15H,1-3,8H2,(H,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOGEHIWMJMAHT-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)CN)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CN)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241827 | |
| Record name | Glycyl-glycyl-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95416-30-1 | |
| Record name | Glycyl-glycyl-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095416301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-glycyl-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



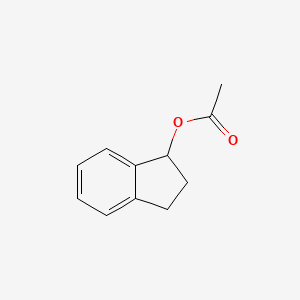
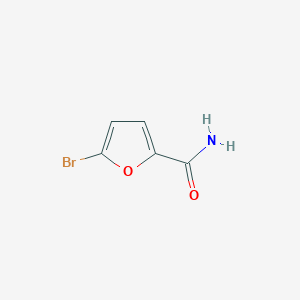
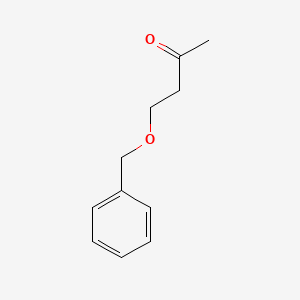
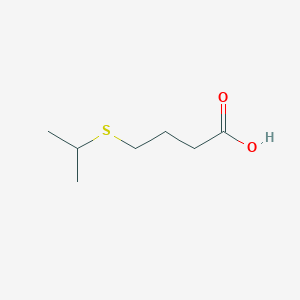
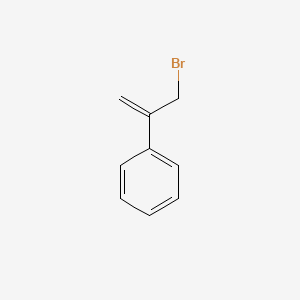

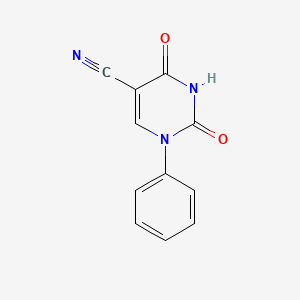
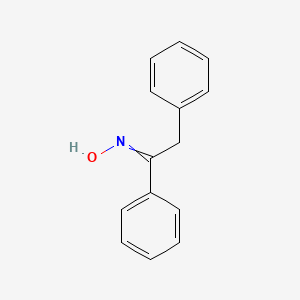
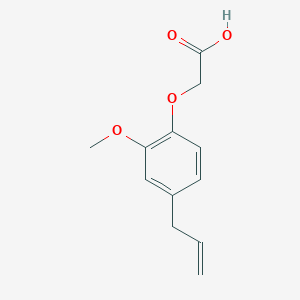
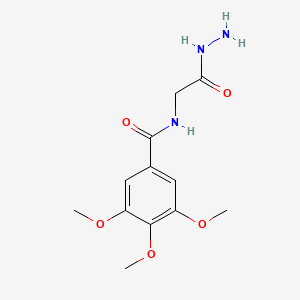
![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)

